molecular formula C8H6BrIO2 B065285 Methyl 5-bromo-2-iodobenzoate CAS No. 181765-86-6

Methyl 5-bromo-2-iodobenzoate

Cat. No.: B065285
CAS No.: 181765-86-6
M. Wt: 340.94 g/mol
InChI Key: CJRHLSZJEFJDLA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-iodobenzoate: is an organic compound with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol . It is a derivative of benzoic acid, featuring both bromine and iodine substituents on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and not eating, drinking, or smoking when using this product (P270) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-iodobenzoate can be synthesized through the esterification of 5-bromo-2-iodobenzoic acid. The typical procedure involves the following steps :

    Reactants: 5-bromo-2-iodobenzoic acid, potassium carbonate, acetone, and excess methyl iodide.

    Reaction Conditions: The reactants are mixed in a round-bottom flask and stirred at 40°C for 5 hours.

    Post-Reaction Processing: After the reaction, the mixture is evaporated under vacuum to remove acetone. The residue is diluted with ethyl acetate, washed with saturated saline solution, and dried over anhydrous sodium sulfate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated stirring, and precise temperature control to ensure consistent product quality .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-bromo-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRHLSZJEFJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454453
Record name Methyl 5-bromo-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181765-86-6
Record name Methyl 5-bromo-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-iodobenzoate
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Synthesis routes and methods I

Procedure details

To a stirred slurry of methyl 2-iodo-benzoate (5.0 g, 0.019 mol) and N-bromosuccinimide (3.74 g, 0.021 mol) in acetic acid (10 mL) was added concentrated H2SO4 (10 mL) dropwise, keeping the temperature at 20-40° C. The mixture was stirred at room temperature for 88 hours and then heated at 50° C. for 4 hours. The mixture was cooled to 10° C., treated with 40 g of ice water, and extracted with 50 mL of CH2Cl2. The organic phase was washed in succession with 2×50 mL 5% NaHCO3, 50 mL 10% Na2S2O3, 50 mL water, and concentrated to colorless oil. The residue was purified by column chromatography (silica gel, 10:90 EtOAc:hexane) to provide the title compound. 1H NMR (CDCl3, 400 MHz) δ 7.92 (d, J=4 Hz, 1H), 7.83 (d, J=8 Hz, 1H), 7.27 (dd, J=8, 4 Hz, 1H), 3.92 (s, 3H); MS (DCl/NH3) [M+NH4]+ at 358, [M+NH3NH4]+ at 375.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
40 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add 5-bromo-2-iodobenzoic acid (1998 g, 6.11 mol) portion wise to a 20° C. solution of sulfuric acid (100 mL) in methanol (13 L). Heat the suspension to reflux for 24 hours, then cool to 20° C. and remove the solvent under reduced pressure. Pour the residue into a 1:1 mixture of methyl-tert-butyl ether and ice water (20 L) and separate the phases. Extract the aqueous phase with methyl-tert-butyl ether (1.5 L), combine the organic phases and wash with aqueous 0.2 M NaOH (5 L), wash with saturated aqueous sodium chloride, dry over sodium sulfate, filter, and evaporate under reduced pressure. Dissolve the crude product in 40-45° C. petroleum ether (10 L), filter through a pad of diatomaceous earth and evaporate under reduced pressure. Dissolve the residue in petroleum ether (5 L) and cool to −50° C., filter the first crop solids, wash the solid with ice cold petroleum ether. Evaporate the mother liquor, redissolve the solid in petroleum ether (1 L), cool to −50° C., and filter a second crop. Combine first and second crops and dry in open air to provide the title compound as a yellow solid (1880 g, 90%).
Quantity
1998 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
13 L
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromo-2-iodobenzoate
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Customer
Q & A

Q1: What is the significance of Methyl 5-bromo-2-iodobenzoate in organic synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. Its structure, containing both a bromine and an iodine atom, allows for sequential cross-coupling reactions. [] This means that each halogen can be selectively replaced with a different aryl group, enabling the creation of diverse para-terphenyl derivatives. []

Q2: How does the structure of this compound contribute to its application in synthesizing para-terphenyl derivatives?

A2: The presence of both bromine and iodine atoms on the benzene ring of this compound is key to its utility. These halogens serve as reactive sites for two consecutive Suzuki-Miyaura coupling reactions. [] The reaction conditions, often involving a palladium catalyst, allow for the selective replacement of each halogen with an aryl group from an arylboronic acid. This sequential coupling at the para positions relative to the carboxylate group leads to the formation of the desired para-terphenyl structures. []

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